N-(5-Fluoro-2-methoxyphenyl)acetamide
Overview
Description
N-(5-Fluoro-2-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H10FNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-Fluoro-2-methoxyphenyl)acetamide typically begins with 5-fluoro-2-methoxyaniline.
Acetylation Reaction: The primary synthetic route involves the acetylation of 5-fluoro-2-methoxyaniline using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Fluoro-2-methoxyphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form N-(5-Fluoro-2-methoxyphenyl)ethylamine under appropriate conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of N-(5-Fluoro-2-methoxyphenyl)ethylamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(5-Fluoro-2-methoxyphenyl)acetamide serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: The compound is used in pharmacological studies to investigate its potential as an analgesic or anti-inflammatory agent.
Industry:
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-methoxyphenyl)acetamide is not well-documented. as a derivative of acetanilide, it is likely to interact with biological targets through similar pathways. Acetanilide derivatives typically exert their effects by inhibiting enzymes or interacting with receptors involved in pain and inflammation pathways.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)acetamide: Similar structure but lacks the fluorine atom.
N-(4-Fluoro-2-methoxyphenyl)acetamide: Similar structure with the fluorine atom at the 4-position instead of the 5-position.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the 5-position in N-(5-Fluoro-2-methoxyphenyl)acetamide can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or differently fluorinated analogs.
Methoxy Group: The methoxy group at the 2-position can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
N-(5-fluoro-2-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(12)11-8-5-7(10)3-4-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOWMXRIHSCAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674426 | |
Record name | N-(5-Fluoro-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397-34-2 | |
Record name | N-(5-Fluoro-2-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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